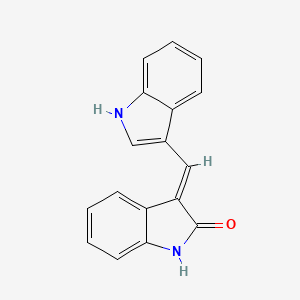![molecular formula C16H18FNO2 B15028176 3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15028176.png)
3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that features a pyrrole ring substituted with a fluorophenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Carboxylation: The final step involves the carboxylation of the pyrrole ring to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrole ring facilitates its incorporation into biological systems. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propanoic acid: Similar structure but lacks the pyrrole ring.
1-(4-Fluorophenyl)-2-propanone: Contains the fluorophenyl group but differs in the rest of the structure.
5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid: Similar pyrrole ring structure but with different substituents.
Uniqueness
3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of its fluorophenyl and isopropyl groups on the pyrrole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18FNO2 |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1-propan-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C16H18FNO2/c1-11(2)18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,19,20) |
InChI Key |
SXLZYXLKLIYHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15028096.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028100.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(propan-2-yl)propanamide](/img/structure/B15028101.png)
![methyl (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B15028108.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15028115.png)
![ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15028120.png)
![11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15028126.png)
![2-{(5Z)-5-[4-(dimethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15028136.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15028146.png)

![2-amino-7-hydroxy-4-[4-(methylsulfanyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B15028158.png)
![ethyl (1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B15028180.png)
![ethyl 4-{5-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15028186.png)
![3-[1,3-dioxo-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B15028194.png)
